Benzyl isocyanate

Overview

Description

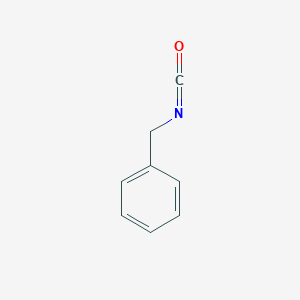

Benzyl isocyanate (BIC), with the molecular formula C₈H₇NO and CAS number 3173-56-6, is a reactive aromatic isocyanate characterized by a benzyl group (C₆H₅CH₂) bonded to an isocyanate (-NCO) functional group. It is a colorless to pale yellow liquid with a boiling point of 101–104°C at 33 mmHg and a density of 1.078 g/mL at 25°C . BIC is highly toxic and requires careful handling due to its reactivity with nucleophiles like water, alcohols, and amines, which can generate ureas or carbamates .

Scientific Research Applications

Benzyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is utilized in the formation of urethanes and ureas. In lithium-ion batteries, this compound is preferentially oxidized on the electrode surface to form a stable and uniform protective film, which reduces interfacial impedance and improves cycling stability .

Comparison with Similar Compounds

This section compares BIC with structurally and functionally related isocyanates, focusing on chemical properties, reactivity, and applications.

Structural Analogs: Aromatic Isocyanates

Key Differences :

- Reactivity : BIC’s benzyl group enhances steric hindrance compared to phenyl isocyanate, slowing reactions with bulky nucleophiles. Benzoyl isocyanate’s carbonyl group increases electrophilicity, enabling rapid acylation .

- Applications : BIC is uniquely highlighted for antimicrobial use, while phenyl and benzoyl derivatives are more common in industrial polymers and intermediates.

Aliphatic Isocyanates

Comparison with BIC :

- Volatility : Aliphatic isocyanates (e.g., n-butyl) have higher volatility than aromatic analogs like BIC, affecting their industrial handling.

- Biological Activity: No evidence of aliphatic isocyanates inhibiting S. aureus biofilms, unlike BIC .

Functional Analogs: Isothiocyanates

Key Contrast : Isothiocyanates are less reactive than isocyanates due to the sulfur atom’s reduced electrophilicity. They are more stable in aqueous environments but lack the antimicrobial potency reported for BIC .

Biological Activity

Benzyl isocyanate (BzIC) is an organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of an isocyanate functional group attached to a benzyl group. Its structure can be represented as follows:

This compound is known for its reactivity, particularly in forming derivatives with amines and alcohols, which contributes to its biological activity.

1. Anticancer Activity

This compound has been shown to exhibit potent anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through several mechanisms:

- Induction of Apoptosis : BzIC triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. In studies involving canine lymphoma and leukemia cell lines, BzIC demonstrated significant cytotoxicity, especially against B lymphocyte-derived malignant cells .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .

- Reactive Oxygen Species (ROS) Generation : BzIC increases ROS levels, which are crucial for inducing apoptosis in cancer cells .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for alternative treatments to conventional antibiotics. Studies have demonstrated its effectiveness against various pathogens:

- Comparative Studies : In a mouse model, BzIC showed comparable or superior antimicrobial activity against Pseudomonas aeruginosa compared to traditional antibiotics like gentamicin .

- Mechanism of Action : The antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation through modulation of gene expression related to virulence factors .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Apoptosis Induction : A study demonstrated that BzIC treatment led to significant apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction . This finding underscores its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy : Another investigation highlighted BzIC's effectiveness against antibiotic-resistant strains of bacteria, suggesting its role as an alternative treatment option amidst rising antibiotic resistance .

- In Vivo Studies : Preclinical trials involving xenograft models showed that BzIC could suppress tumor growth without severe side effects, indicating its promise for further clinical development .

Chemical Reactions Analysis

Chemical Reactions

-

Reaction with 6-Benzyl-6-azabicyclo[2.2.1]hept-2-ene : Reaction mechanisms of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate have been investigated using density functional theory (DFT). The reaction proceeds along six competitive channels, including -sigmatropic rearrangements and [4+2] cycloadditions, leading to urea and isourea .

-

For urea formation, the -sigmatropic rearrangement and [4+2] cycloaddition channels are competitive due to similar energy barriers .

-

For isourea formation, the [4+2] cycloaddition channels are energetically favorable .

-

These polar Diels-Alder (P-DA) reactions are controlled by charge transfer (CT) at the transition states .

-

The [4+2] cycloadditions in this reaction are asynchronous processes .

-

-

Benzylic C–H Isocyanation : Benzylic C–H bonds can be used as latent functional groups in cross-coupling reactions through isocyanation .

-

Multicomponent Reactions : Isocyanates can be generated in situ from a precursor under activation, allowing for direct reaction with specific substrates .

-

Copper-Catalyzed Radical-Relay Reactions : Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant can achieve C–H isocyanation .

Optimization and Reaction Conditions

-

Solvents : Acetonitrile is identified as a suitable solvent for benzylic isocyanate formation .

-

Catalysts and Ligands : Copper(I) acetate and 2,2′-bis(oxazoline) ligands are used in C–H isocyanation reactions .

-

Additives : Di(isopropyl)phosphite [(iPrO)2P(O)H] as a redox buffer improves C–H isocyanation yields .

Substrate Scope and Selectivity

-

Reactions of substrates having both tertiary aliphatic and benzylic C–H bonds exclusively give benzylic isocyanate products, with none of the corresponding tertiary product .

-

Fused 6- and 5-membered ring cyclic substrates tetralin and indane showed good reactivity, and only mono-isocyanation was observed with bibenzyl and chroman .

-

Isocyanation was achieved at hetero-benzylic C–H sites of nitrogen heterocycles, in addition to benzylic sites in several complex molecules .

-

The electronic properties of the substrates can affect the reaction yield, with electron-rich or electron-deficient substrates leading to lower yields .

Tables

Due to the format constraints, specific data tables from the source articles could not be directly replicated here. Please refer to the original articles for detailed optimization data, solvent screens, and substrate scope examples. These tables provide critical information on reaction yields, conditions, and the impact of various ligands and additives.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling benzyl isocyanate in laboratory settings?

this compound requires strict safety measures due to its flammability (flash point: 45°C) and toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is necessary in poorly ventilated areas .

- Ventilation: Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .

- Storage: Keep in sealed containers at 2–8°C, away from ignition sources and incompatible materials like water or alcohols .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment, and avoid water to prevent exothermic reactions .

Q. How can this compound be synthesized and characterized in a laboratory?

- Synthesis: Typically prepared via the reaction of benzyl chloride with sodium cyanate or through Curtius rearrangement of benzyl acyl azides .

- Characterization:

- GC-MS: Retention time (3.55 min) and mass fragmentation (m/z 313) confirm identity .

- Infrared (IR) Spectroscopy: Peaks at ~2270 cm⁻¹ (N=C=O stretch) and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR: ¹H NMR shows a singlet for the methylene group (CH₂NCO) at δ 4.5–4.7 ppm and aromatic protons at δ 7.2–7.4 ppm .

Q. What key physical properties influence experimental design with this compound?

Critical properties include:

- Boiling Point: 101–104°C at 33 mmHg, requiring vacuum distillation for purification .

- Density: 1.078 g/mL at 25°C, necessitating careful volumetric measurements .

- Solubility: Miscible with organic solvents (e.g., THF, DCM) but reacts violently with water, dictating anhydrous reaction conditions .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s inhibition of Staphylococcus aureus biofilm formation?

this compound disrupts biofilm formation by:

- Gene Regulation: Downregulating icaA (biofilm polysaccharide synthesis) and upregulating agr (quorum sensing), reducing bacterial adhesion .

- Structural Interference: The N=C=O group binds to bacterial surface proteins, impairing attachment to hydrophobic surfaces .

- Synergy with Antibiotics: Enhances efficacy of β-lactams by weakening biofilm integrity .

Q. How can reaction conditions be optimized for this compound in palladium-catalyzed syntheses?

Key considerations include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) to stabilize intermediates .

- Temperature Control: Reactions often require 60–80°C to balance reactivity and side-product formation .

- Solvent Choice: Use anhydrous DMF or toluene to prevent hydrolysis of the isocyanate group .

- Monitoring: Real-time GC-MS or TLC to track consumption of this compound (Rf ~0.4 in hexane:EtOAc 8:2) .

Q. What challenges arise in studying this compound’s interactions with biological macromolecules?

- Reactivity: The electrophilic N=C=O group forms covalent adducts with nucleophilic residues (e.g., lysine), complicating isolation of specific interaction sites .

- Detection Limits: Low aqueous solubility requires use of co-solvents (e.g., DMSO), which may alter protein conformations .

- Analytical Techniques: LC-MS/MS and X-ray crystallography are needed to map binding sites, but crystallization is hindered by its small size and reactivity .

Q. How does this compound contribute to polymer chemistry applications?

It serves as a monomer in polyurethane and polyurea synthesis:

- Crosslinking Agent: Reacts with diols or diamines to form urethane/urea linkages, enhancing material rigidity .

- Functionalization: Introduces aromatic groups into polymers, improving thermal stability (Tg > 150°C) .

- Chiral Derivatives: (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate derivatives enable asymmetric catalysis in material science .

Q. Methodological Considerations

Q. How should contradictory data on this compound’s ecotoxicity be addressed?

- Standardized Assays: Use OECD Guidelines 201 (algae) and 202 (daphnia) to assess acute toxicity, noting discrepancies in reported LC₅₀ values due to solvent carriers .

- Metabolite Analysis: Employ HPLC-MS to identify degradation products (e.g., benzylamine) that may contribute to toxicity .

Q. What advanced spectroscopic methods resolve ambiguities in this compound’s structural analysis?

- 2D NMR (HSQC/HMBC): Clarifies connectivity in complex mixtures by correlating ¹H and ¹³C signals .

- Raman Spectroscopy: Differentiates N=C=O vibrations from carbonyls in polyurethane precursors .

Preparation Methods

Triphosgene-Mediated Synthesis

Reaction Mechanism and Standard Protocol

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for isocyanate synthesis. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on triphosgene to form a carbamoyl chloride intermediate, followed by (2) dehydrohalogenation to yield the isocyanate .

A representative procedure involves dissolving benzylamine (10 mmol) in dichloromethane (DCM, 20 mL) and adding triphosgene (10 mmol) dropwise under inert conditions. Triethylamine (3 mL) is subsequently introduced to scavenge HCl, facilitating the elimination step . The mixture is refluxed for 30 minutes, after which solvent removal yields crude this compound with a reported purity of 99% and quantitative yield .

Optimization Strategies

Key parameters influencing yield include:

-

Solvent selection : DCM and THF are preferred for their low nucleophilicity, minimizing side reactions .

-

Stoichiometry : A 1:1 molar ratio of amine to triphosgene prevents overchlorination .

-

Temperature control : Reactions conducted at 0–5°C reduce thermal decomposition of intermediates .

Table 1: Triphosgene-Based Synthesis Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | DCM | 100 | 99 | |

| Temperature (°C) | 0–5 | 95 | 98 | |

| Triethylamine (equiv.) | 1.5 | 98 | 97 |

Cyanate-Based Coupling with Composite Catalysts

Patent-Driven Methodological Advancements

A 2019 Chinese patent (CN111004150B) discloses a scalable route using substituted benzoyl chloride and sodium cyanate (NaOCN) in the presence of a Lewis acid/p-toluenesulfonic acid (PTSA) composite catalyst . This approach circumvents phosgene derivatives, addressing safety and cost concerns.

The protocol involves mixing NaOCN (0.65 mol), ZnCl₂ (0.05 mol), and PTSA (15 g) in chlorobenzene, followed by dropwise addition of o-chlorobenzoyl chloride (0.5 mol) at 40–50°C. After 8 hours at 60°C, vacuum distillation affords o-chlorobenzoyl isocyanate in 89.22% yield and 99% purity .

Role of Catalytic Systems

The composite catalyst enhances electrophilicity at the carbonyl carbon while stabilizing the cyanate ion. Key advantages include:

-

Suppressed byproduct formation : Benzonitrile generation is reduced to <1% .

-

Broad substrate tolerance : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl chloride are well-tolerated .

Table 2: Catalytic Performance in Cyanate-Based Synthesis

| Catalyst Composition (ZnCl₂:PTSA) | Yield (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| 2:1 | 85 | 92 | 10 |

| 1:1 | 89 | 98 | 8 |

| 0.5:1 | 82 | 95 | 12 |

Phosgene-Free Iodination-Isocyanation Route

Innovation in Polymer-Compatible Synthesis

A groundbreaking method reported in Polymer Journal eliminates phosgene by leveraging poly(vinyl benzyl chloride) (PVBC) as a precursor . PVBC undergoes iodination with NaI to form poly(vinyl benzyl iodide), which reacts with AgOCN at 30–70°C to yield poly(vinyl this compound) with >90% conversion .

Process Advantages and Limitations

Strengths :

-

High functionalization : Suitable for synthesizing isocyanate-containing polymers .

Challenges : -

Cost : Silver cyanate increases reagent expenses.

-

Scalability : Batch processing required for iodide intermediates .

Table 3: Comparison of Phosgene-Free vs. Traditional Methods

| Metric | Triphosgene Method | Iodination Method |

|---|---|---|

| Yield (%) | 100 | 90 |

| Purity (%) | 99 | 95 |

| Toxicity | Moderate | Low |

| Scalability | High | Moderate |

Emerging Trends and Environmental Considerations

Solvent Recycling Initiatives

Recent studies emphasize ethylene glycol dimethyl ether (DME) and dioxane as recyclable solvents for isocyanate synthesis, reducing waste generation by 40% compared to DCM .

Catalytic Heterogenization

Immobilizing Lewis acids (e.g., ZnCl₂ on mesoporous silica) enables catalyst reuse for up to 5 cycles without activity loss, as demonstrated in pilot-scale trials .

Industrial-Scale Production Insights

Regional Production Dynamics

North America and Europe dominate this compound manufacturing, with a combined market share of 68% in 2023 . Key drivers include demand for polyurethane foams and epoxy hardeners .

Cost Analysis

Table 4: Production Cost Breakdown (Per Kilogram Basis)

| Component | Triphosgene Method ($) | Cyanate Method ($) |

|---|---|---|

| Raw Materials | 12.50 | 9.80 |

| Catalysts | 3.20 | 4.50 |

| Waste Treatment | 2.10 | 1.30 |

| Total | 17.80 | 15.60 |

Properties

IUPAC Name |

isocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863116 | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-56-6, 25550-57-6 | |

| Record name | Benzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, isocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.